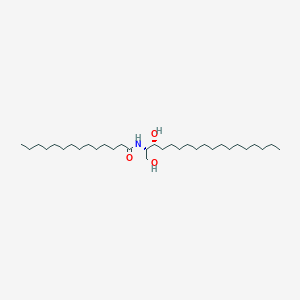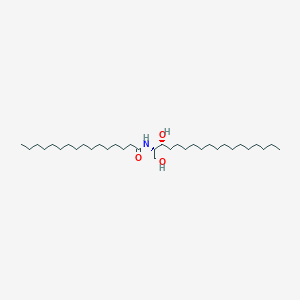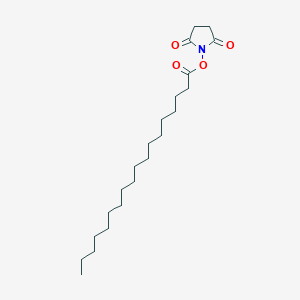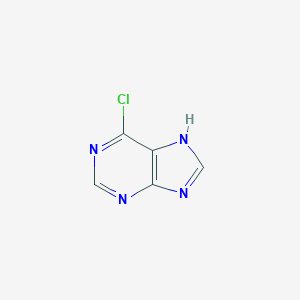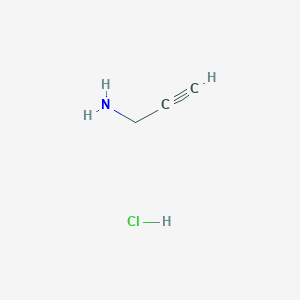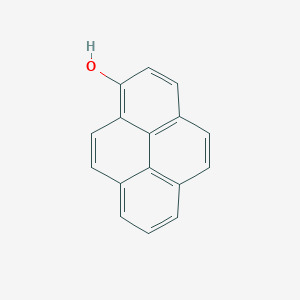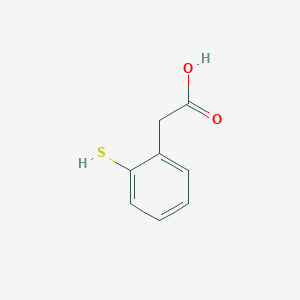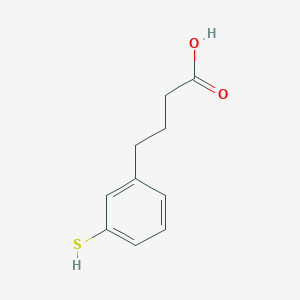![molecular formula C29H22K5N3O14 B014531 Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate CAS No. 113694-64-7](/img/structure/B14531.png)
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthetic approaches to benzoxazole derivatives and related heterocycles often involve nucleophilic reactions, cyclization processes, and the use of specific reagents to achieve the desired structural motifs (Heleyová et al., 1996). For instance, the Gould-Jacobs reaction has been employed for the synthesis of substituted benzoxazoles, showcasing the versatility of these methods in accessing complex heterocyclic systems.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by NMR, IR, UV, and mass spectroscopy, providing insights into the arrangement of atoms and functional groups within the molecule (Wang & Pang, 2013). X-ray diffraction techniques further elucidate the crystal structure, offering a detailed view of the molecular geometry and intermolecular interactions that define the solid-state arrangement.
Chemical Reactions and Properties
Benzoxazole derivatives participate in various chemical reactions, including acylation, which can lead to the formation of novel thiadiazoles and trithiapentalenes, showcasing the reactive versatility of these compounds (Graubaum et al., 1989). These reactions often involve intermediate formation and utilize specific conditions to achieve the desired products.
Physical Properties Analysis
The physical properties of benzoxazole derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature of substituents and the overall molecular structure. Studies on similar compounds emphasize the importance of these properties in determining the applicability and behavior of these compounds in various contexts (Chen et al., 1995).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the ability to form complexes with metals or undergo specific chemical transformations, are key aspects of benzoxazole derivatives. These properties are often explored through synthetic routes that highlight the compound's potential as ligands or in material science applications (Chai et al., 2013).
Wissenschaftliche Forschungsanwendungen
Chemical Mechanical Polishing in Semiconductor Processing
One notable application of this compound, specifically its variant DTPA-5K, is in the semiconductor industry. It has been used in the chemical mechanical polishing (CMP) of SiGe surfaces, a crucial process in advanced technology nodes. DTPA-5K acts as a corrosion and rate enhancer, contributing to the production of smoother surfaces in semiconductor wafers, essential for high-performance electronic devices (Yang et al., 2019).
Synthesis and Characterization in Organic Chemistry
The compound's framework is related to benzofuran derivatives, which are synthesized for various applications, including biological activities. For example, the synthesis of new benzofuran derivatives has been explored for potential anti-HIV activities (Mubarak et al., 2007). Similarly, the synthesis of other related compounds, such as bis(benzoxazol-2-yl) fluorescent compounds, indicates the compound's potential in developing novel materials with unique properties (Chen et al., 1995).
Spectroscopic Probes in Biological Studies
Variants of this compound, like FluoZin-3, are widely used in life sciences as intra- and extracellular Zn(II) sensors. These sensors are selective for Zn(II) over other ions and are vital in determining relative and absolute levels of exchangeable Zn(II) in cells and extracellular fluids. The detailed spectroscopic properties and binding modes of such compounds have been a subject of interest (Marszalek et al., 2016).
Eigenschaften
CAS-Nummer |
113694-64-7 |
|---|---|
Produktname |
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |
Molekularformel |
C29H22K5N3O14 |
Molekulargewicht |
832 g/mol |
IUPAC-Name |
pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C29H27N3O14.5K/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40;;;;;/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5 |
InChI-Schlüssel |
HQKWBBCTCLUGSX-UHFFFAOYSA-I |
SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Kanonische SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Synonyme |
2-[6-[Bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-2-benzofuranyl]-5-oxazolecarboxylic Acid Pentapotassium Salt; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



